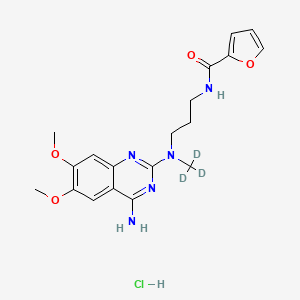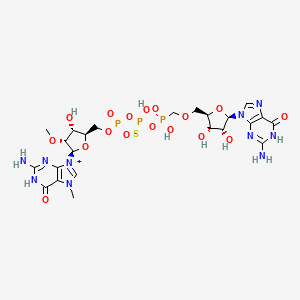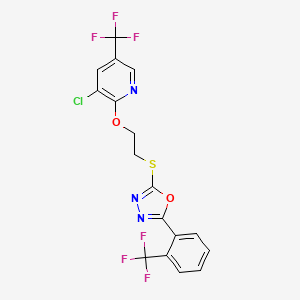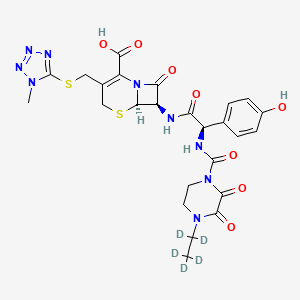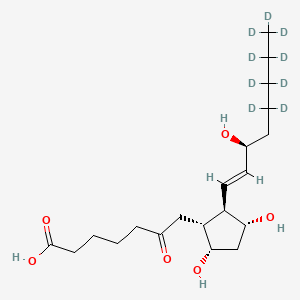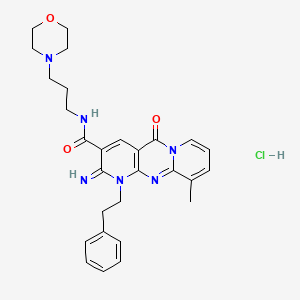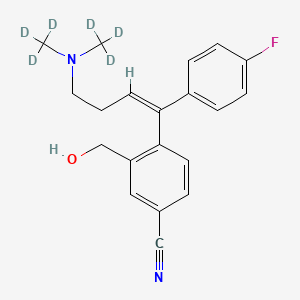
Citalopram olefinic impurity-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citalopram olefinic impurity-d6 is a deuterated form of an impurity found in the synthesis of citalopram, a selective serotonin reuptake inhibitor (SSRI) used primarily for the treatment of depression. The presence of such impurities is common in pharmaceutical synthesis, and their identification and quantification are crucial for ensuring the safety and efficacy of the final drug product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of citalopram olefinic impurity-d6 involves multiple steps, including the incorporation of deuterium atoms. One common method is the hydrogenation of the olefinic bond in the presence of a deuterium source, such as deuterium gas or deuterated solvents. The reaction conditions typically involve the use of catalysts like palladium on carbon (Pd/C) or Raney nickel, under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the formation of by-products. Techniques such as high-performance liquid chromatography (HPLC) are used for the purification and quantification of the impurity .
Analyse Des Réactions Chimiques
Types of Reactions: Citalopram olefinic impurity-d6 can undergo various chemical reactions, including:
Oxidation: The olefinic bond can be oxidized to form epoxides or diols.
Reduction: The olefinic bond can be reduced to form saturated compounds.
Substitution: The olefinic bond can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like Pd/C or Raney nickel in the presence of deuterium gas.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Citalopram olefinic impurity-d6 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of impurities in citalopram synthesis.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of citalopram.
Mécanisme D'action
The mechanism of action of citalopram olefinic impurity-d6 is not well-defined, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence can influence the overall pharmacokinetics and pharmacodynamics of citalopram by potentially interacting with the same molecular targets, such as the serotonin transporter. Further research is needed to elucidate its specific molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Citalopram Related Compound A: A process-related impurity generated during the synthesis of citalopram.
Citalopram Related Compound D: Another impurity found in citalopram, with a similar structure but different functional groups
Uniqueness: Citalopram olefinic impurity-d6 is unique due to the incorporation of deuterium atoms, which can influence its chemical and physical properties. This makes it a valuable reference standard for analytical purposes and helps in understanding the behavior of deuterated compounds in pharmaceutical synthesis .
Propriétés
Formule moléculaire |
C20H21FN2O |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
4-[(Z)-4-[bis(trideuteriomethyl)amino]-1-(4-fluorophenyl)but-1-enyl]-3-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C20H21FN2O/c1-23(2)11-3-4-19(16-6-8-18(21)9-7-16)20-10-5-15(13-22)12-17(20)14-24/h4-10,12,24H,3,11,14H2,1-2H3/b19-4-/i1D3,2D3 |
Clé InChI |
IAICSOQOSARWDY-JOKQSJFRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CC/C=C(/C1=CC=C(C=C1)F)\C2=C(C=C(C=C2)C#N)CO)C([2H])([2H])[2H] |
SMILES canonique |
CN(C)CCC=C(C1=CC=C(C=C1)F)C2=C(C=C(C=C2)C#N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




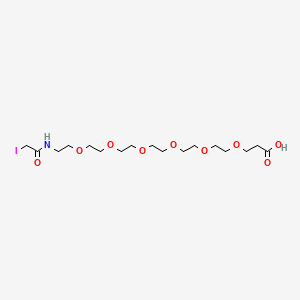
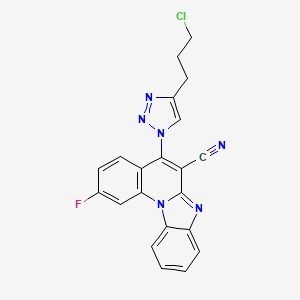

![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)
